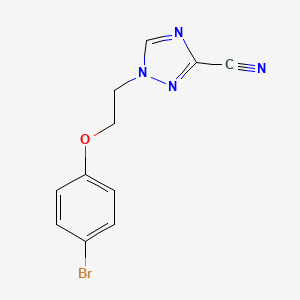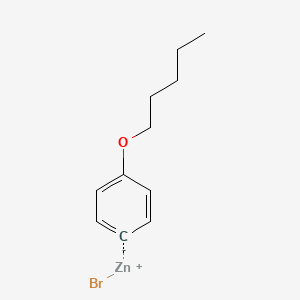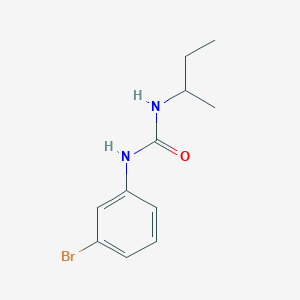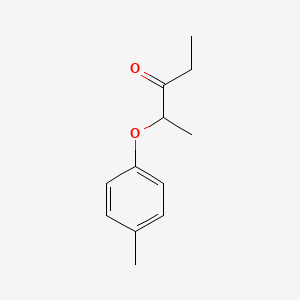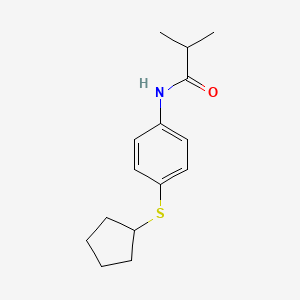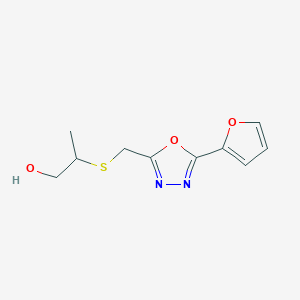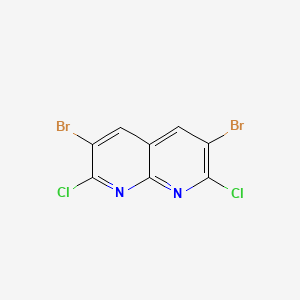
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a propylamino group, and a methylpiperidinyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methylpiperidine with an appropriate alkylating agent to introduce the hydroxyethyl and propylamino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The process typically includes purification steps such as distillation or chromatography to remove impurities and achieve the desired concentration of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler amines or alcohols.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Hydroxyethyl)(methyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(ethyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(butyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2-((2-Hydroxyethyl)(propyl)amino)-1-(2-methylpiperidin-1-yl)ethan-1-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(propyl)amino]-1-(2-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H26N2O2/c1-3-7-14(9-10-16)11-13(17)15-8-5-4-6-12(15)2/h12,16H,3-11H2,1-2H3 |
Clave InChI |
CYXYOBJERMKJBT-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)CC(=O)N1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



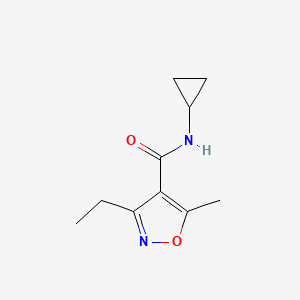
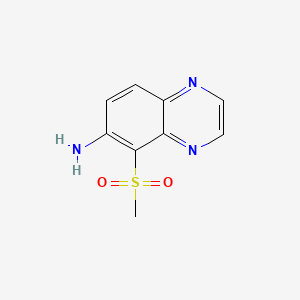
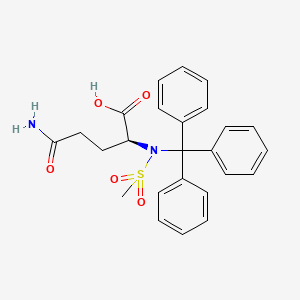
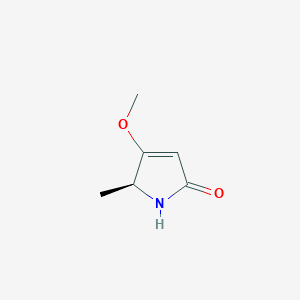
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)

